

ZK110841: A Potent Tool for Interrogating PGD2 Signaling Pathways

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Compound of Interest

Compound Name: ZK110841

Cat. No.: B10774421

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, allergic responses, and smooth muscle contraction. Its effects are mediated through two primary G protein-coupled receptors: the PGD2 receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2). Understanding the distinct roles of these receptors is crucial for the development of targeted therapeutics. **ZK110841** has been identified as a potent and selective agonist for the DP1 receptor, making it an invaluable pharmacological tool for elucidating the specific contributions of the DP1 pathway in various biological systems.

This document provides detailed application notes and experimental protocols for utilizing **ZK110841** to study PGD2 pathways. It is intended for researchers in academia and industry engaged in signal transduction, inflammation research, and drug discovery.

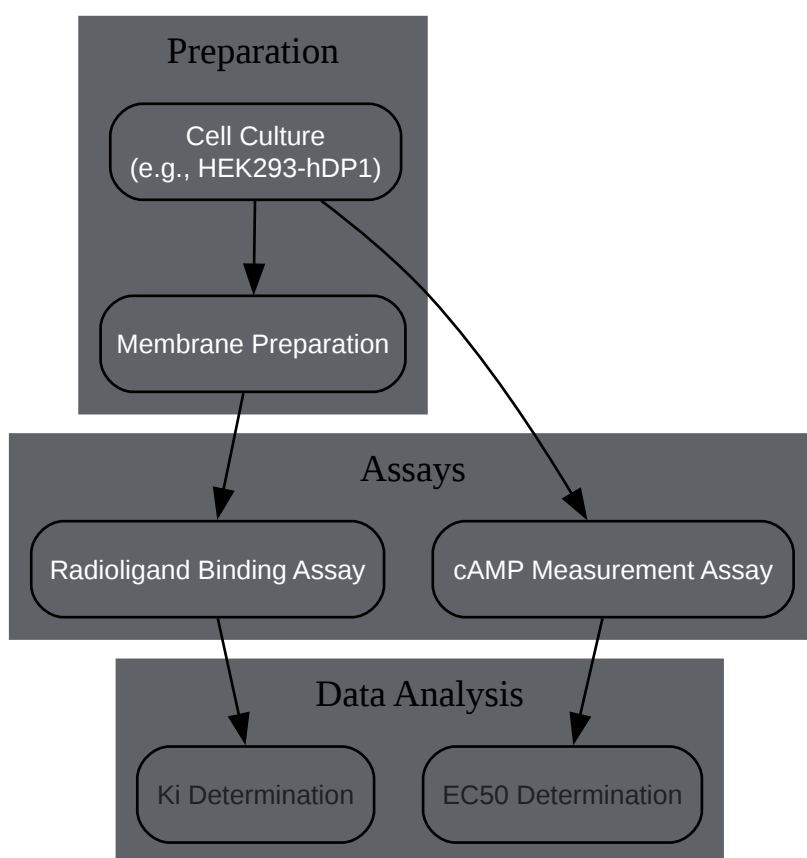
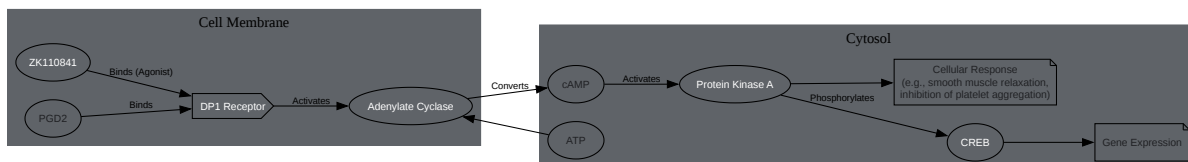
Data Presentation

The following table summarizes the key quantitative pharmacological data for **ZK110841**, facilitating its effective use in experimental design.

Parameter	Value	Species/System	Reference
Binding Affinity (K _i)	0.3 nM	Human recombinant DP receptor	[1]
Functional Potency (EC ₅₀)	0.2 nM	cyclic AMP generation in HEK 293 cells expressing human DP receptor	[1]
Half-maximally Effective Concentration	10-30 nM	cyclic AMP elevation in bovine embryonic trachea (EBTr) cells	[2]
Receptor Selectivity	High for DP1	Human prostanoid receptor panel	[1]
Functional Activity	Full Agonist	cyclic AMP generation	[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.



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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Evaluation of ZK110841 and AH6809, an agonist and an antagonist of prostaglandin DP-receptors on human platelets, with a PGD2-responsive cell line from bovine embryonic trachea - PMC [pmc.ncbi.nlm.nih.gov]
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